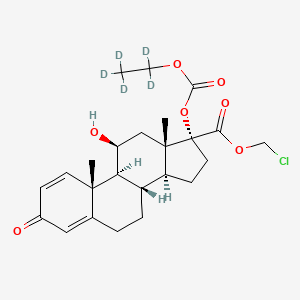

Loteprednol Etabonate D5

Description

Significance of Stable Isotope Labeling in Modern Drug Discovery and Development

Stable isotope labeling is a technique where an atom in a molecule is replaced by one of its stable (non-radioactive) isotopes, such as replacing hydrogen with deuterium (B1214612) (²H or D). metsol.com This subtle change in mass does not alter the molecule's fundamental chemical properties or biological activity. metsol.com In drug discovery and development, this method is invaluable. hwb.gov.insilantes.com By incorporating stable isotopes like deuterium or carbon-13, scientists can create labeled versions of drugs that act as tracers. metsol.comhwb.gov.in

This technique is crucial for understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile. hwb.gov.innih.goviris-biotech.de When a drug is labeled, its journey through the body can be precisely tracked using highly sensitive analytical instruments like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. metsol.comhwb.gov.innih.gov Mass spectrometry, in particular, can easily distinguish between the labeled (heavy) and unlabeled (light) versions of the compound, allowing for accurate quantification. iris-biotech.de This is especially important in pharmacokinetic studies, where understanding how a drug is processed by the body is key to its development. nih.govnih.gov The use of stable isotope-labeled compounds as internal standards in quantitative bioanalysis helps overcome challenges like ion suppression in mass spectrometry, leading to more accurate and reliable data. nih.goviris-biotech.desigmaaldrich.com

Overview of Loteprednol (B1675157) Etabonate as a "Soft Drug" Glucocorticoid

Loteprednol Etabonate is a corticosteroid developed based on the "soft drug" concept. springermedizin.denih.govgoogle.com Soft drugs are pharmacologically active compounds designed to exert their therapeutic effect locally and then undergo a predictable and rapid transformation into inactive, non-toxic metabolites upon entering systemic circulation. nih.govgoogle.com This design minimizes the risk of systemic adverse effects often associated with traditional corticosteroids. nih.gov

Developed for ophthalmic use, Loteprednol Etabonate provides potent anti-inflammatory activity in the eye. springermedizin.dechemsrc.comdrugbank.com Once it is systemically absorbed, it is quickly metabolized by endogenous esterases into two inactive metabolites. tga.gov.au This rapid inactivation is a key feature of its design, contributing to a more favorable profile for localized treatments. nih.govnih.gov

Rationale for Deuteration: Enhancing Analytical Precision and Metabolic Tracing

The deuteration of Loteprednol Etabonate to create Loteprednol Etabonate D5 serves a critical analytical purpose. chemsrc.commedchemexpress.com this compound is the deuterium-labeled version of Loteprednol Etabonate. chemsrc.commedchemexpress.comaxios-research.com While possessing the same chemical structure and properties as the parent drug, its increased mass due to the five deuterium atoms allows it to be used as an ideal internal standard for bioanalytical methods, especially those involving liquid chromatography-mass spectrometry (LC-MS). sigmaaldrich.compharma-industry-review.com

In quantitative analysis, an internal standard is a compound with similar physicochemical properties to the analyte, which is added in a known quantity to samples. iris-biotech.de By comparing the instrument's response to the analyte with its response to the internal standard, researchers can accurately determine the concentration of the drug in biological matrices like plasma or tissue. nih.goviris-biotech.de Because this compound behaves almost identically to Loteprednol Etabonate during sample extraction and analysis, it helps correct for any variability in the analytical process, ensuring high precision and accuracy. iris-biotech.desigmaaldrich.com This is essential for pharmacokinetic studies that measure the low systemic exposure of Loteprednol Etabonate. tga.gov.au

Scope and Academic Relevance of this compound Investigations

The academic and research interest in this compound is not as a therapeutic agent itself, but as an indispensable tool for pharmaceutical research. axios-research.compharma-industry-review.com Its primary application is in the validation and execution of robust analytical methods for the quantitative determination of Loteprednol Etabonate in biological samples. axios-research.comhumanjournals.com

Research involving this compound facilitates a deeper understanding of the pharmacokinetics of the non-labeled parent drug. nih.govnih.gov By enabling precise measurements, it supports the verification of the "soft drug" principle, confirming the rapid metabolism and low systemic exposure of Loteprednol Etabonate. nih.govtga.gov.au The use of such deuterated standards is a hallmark of modern, high-quality bioanalytical science, ensuring that data on drug disposition are reliable and meet stringent regulatory standards. axios-research.comhumanjournals.com Therefore, investigations into this compound are crucial for the continued development and characterization of Loteprednol Etabonate-based therapies.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Name | This compound | axios-research.com |

| Molecular Formula | C₂₄H₂₆D₅ClO₇ | chemsrc.comaxios-research.com |

| Molecular Weight | 471.98 g/mol | chemsrc.comaxios-research.com |

| Isotopic Purity | Typically >98% atom D | pharma-industry-review.com |

| Application | Internal Standard for Mass Spectrometry | sigmaaldrich.commedchemexpress.com |

| CAS Number | 2026643-11-6 | chemsrc.commedchemexpress.com |

Table 2: Comparison of Loteprednol Etabonate and its Deuterated Analog

| Feature | Loteprednol Etabonate | This compound |

| Primary Use | Therapeutic Agent (Anti-inflammatory Corticosteroid) | Analytical Internal Standard |

| Biological Activity | Active | Assumed Active (used as tracer) |

| Key Function | Treatment of ocular inflammation nih.govdrugbank.com | Accurate quantification in bioanalytical assays sigmaaldrich.com |

| Detection Method | LC-MS/MS | LC-MS/MS (distinguished by mass) |

| Metabolism | Rapidly metabolized to inactive forms (PJ-90, PJ-91) tga.gov.au | Traces the metabolic pathway of the parent drug |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H31ClO7 |

|---|---|

Molecular Weight |

472.0 g/mol |

IUPAC Name |

chloromethyl (8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-10,13-dimethyl-3-oxo-17-(1,1,2,2,2-pentadeuterioethoxycarbonyloxy)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate |

InChI |

InChI=1S/C24H31ClO7/c1-4-30-21(29)32-24(20(28)31-13-25)10-8-17-16-6-5-14-11-15(26)7-9-22(14,2)19(16)18(27)12-23(17,24)3/h7,9,11,16-19,27H,4-6,8,10,12-13H2,1-3H3/t16-,17-,18-,19+,22-,23-,24-/m0/s1/i1D3,4D2 |

InChI Key |

DMKSVUSAATWOCU-JZCUTVDWSA-N |

Origin of Product |

United States |

Chemical Synthesis and Isotopic Derivatization of Loteprednol Etabonate D5

Advanced Spectroscopic Techniques for D5 Characterization

The characterization of Loteprednol (B1675157) Etabonate D5 relies on a combination of spectroscopic methods to provide a comprehensive structural analysis. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a primary tool for the structural elucidation of Loteprednol Etabonate and its deuterated analog. nih.gov

¹H NMR (Proton NMR) : In the ¹H NMR spectrum of Loteprednol Etabonate D5, the signals corresponding to the ethyl group protons in the etabonate moiety would be absent or significantly diminished. The disappearance of these specific proton signals provides direct evidence of successful deuteration at that position. The rest of the spectrum, corresponding to the steroid backbone, should remain consistent with that of the non-deuterated standard.

¹³C NMR (Carbon-13 NMR) : The ¹³C NMR spectrum is used to confirm the integrity of the carbon skeleton. researchgate.net The carbon signals of the deuterated ethyl group will show characteristic splitting patterns (due to C-D coupling) and a slight upfield shift compared to the non-deuterated compound.

²H NMR (Deuterium NMR) : This technique can be used to directly observe the deuterium (B1214612) nuclei, confirming their presence and providing information about their chemical environment within the molecule.

Mass Spectrometry (MS) : Mass spectrometry is crucial for confirming the molecular weight of the new compound. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This technique is used to determine the molecular weight and fragmentation pattern of the molecule. researchgate.netnih.govkoreascience.kr For this compound, the molecular ion peak will be observed at a mass-to-charge ratio (m/z) that is 5 units higher than that of Loteprednol Etabonate, corresponding to the addition of five deuterium atoms. The fragmentation pattern can also be analyzed to confirm the location of the deuterium label on the etabonate side chain.

The following table summarizes the expected mass spectrometric data for Loteprednol Etabonate and its D5 variant.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) |

| Loteprednol Etabonate | C₂₄H₃₁ClO₇ | 466.95 | 467.18 |

| This compound | C₂₄H₂₆D₅ClO₇ | 471.98 | 472.21 |

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. nbinno.comresearchgate.net The spectrum of this compound will show characteristic C-D stretching vibrations, which appear at a lower frequency (around 2100-2250 cm⁻¹) compared to the C-H stretching vibrations (around 2850-3000 cm⁻¹). The presence of these C-D bands provides further confirmation of deuteration.

Quantitative Assessment of Deuterium Enrichment (Atom % D)

A critical aspect of characterizing this compound is the quantitative determination of the level of deuterium incorporation, expressed as Atom % D. This ensures the isotopic purity of the compound.

Mass Spectrometry (MS) : High-resolution mass spectrometry can be used to determine the isotopic distribution of the molecular ion cluster. By comparing the relative intensities of the ion peaks corresponding to the unlabeled (M), partially labeled (M+1, M+2, etc.), and fully labeled (M+5) species, the percentage of deuterium enrichment can be accurately calculated.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Quantitative NMR (qNMR) is a powerful technique for determining isotopic enrichment. google.com By integrating the signals in the ¹H NMR spectrum, the residual, non-deuterated sites can be quantified relative to an internal standard or to a non-deuterated portion of the molecule. The deuterium enrichment is then calculated from the reduction in the proton signal intensity at the labeled positions.

The table below outlines the primary methods for assessing deuterium enrichment.

| Technique | Principle | Information Provided |

| Mass Spectrometry (MS) | Measures the relative abundance of ions with different masses. | Provides the distribution of isotopologues (D0, D1, D2, D3, D4, D5) and allows for the calculation of the overall percentage of deuterium incorporation. |

| Quantitative NMR (qNMR) | Compares the integral of a proton signal at the labeling site to an internal standard or a signal from an unlabeled position. | Determines the percentage of hydrogen remaining at the target site, from which the deuterium enrichment is calculated. |

Through this rigorous process of targeted synthesis and comprehensive characterization, this compound is produced and validated for its specific isotopic composition, ensuring its suitability for use as an internal standard in pharmacokinetic and metabolic studies.

Advanced Analytical Methodologies Utilizing Loteprednol Etabonate D5

Principles of Stable Isotope Internal Standardization in Quantitative Analysis

In LC-MS/MS bioanalysis, an internal standard (IS) is a reference compound of a known quantity added to samples to correct for variability during the analytical process. wuxiapptec.com The ideal IS is a stable isotope-labeled version of the analyte. amazonaws.comnih.gov Loteprednol (B1675157) Etabonate D5 serves this purpose for the quantification of loteprednol etabonate. A SIL-IS has nearly identical chemical and physical properties to the target analyte, ensuring it behaves similarly during sample preparation, chromatographic separation, and mass spectrometric detection. wuxiapptec.com By comparing the response of the analyte to the response of the SIL-IS, fluctuations from sample loss, chromatographic variations, and matrix effects can be normalized, significantly improving method reliability. wuxiapptec.com

Biological matrices such as plasma, serum, and ocular tissues are complex mixtures containing numerous endogenous components like salts, lipids, and proteins. amazonaws.com During LC-MS/MS analysis, these components can co-elute with the target analyte and interfere with the ionization process in the mass spectrometer's source. chromatographyonline.com This phenomenon, known as a matrix effect, can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy and reproducibility of the quantification. chromatographyonline.com

The primary value of a SIL internal standard like Loteprednol Etabonate D5 is its ability to compensate for these matrix effects. nih.gov Because the SIL-IS and the analyte have nearly identical physicochemical properties, they are affected by co-eluting matrix components in the same way. wuxiapptec.comchromatographyonline.com As they elute from the chromatography column simultaneously, any suppression or enhancement of the ion signal will affect both compounds to the same degree. wuxiapptec.combris.ac.uk Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant and proportional to the analyte's concentration, effectively canceling out the variability introduced by the matrix effect. wuxiapptec.com

The use of this compound as an internal standard significantly enhances the precision and accuracy of quantitative methods for loteprednol etabonate in biological samples. researchgate.net Precision refers to the closeness of repeated measurements, while accuracy is the closeness of a measured value to the true value. ijper.orgscispace.com

Several factors can introduce variability during a bioanalytical workflow:

Sample Preparation: Analyte loss can occur during various steps such as liquid-liquid extraction, solid-phase extraction, protein precipitation, dilution, and reconstitution. wuxiapptec.com

Instrumental Variation: Fluctuations in the performance of the LC and MS systems can affect signal intensity.

This compound co-experiences these variations in a manner nearly identical to the non-labeled analyte. acanthusresearch.com By calculating the analyte-to-IS response ratio for quantification, errors introduced during sample processing and analysis are effectively normalized. wuxiapptec.com This correction is critical for achieving the low relative standard deviation (%RSD) for precision and the high percent recovery for accuracy that are required by regulatory guidelines for bioanalytical method validation. lcms.cz

Development and Validation of LC-MS/MS Methods for Loteprednol Etabonate and its Metabolites

The development of a reliable LC-MS/MS method is a multi-step process that involves optimizing sample preparation, chromatographic separation, and mass spectrometric detection. jneonatalsurg.comjapsonline.com Utilizing this compound as an internal standard is integral to this process, ensuring the final method is robust and accurate.

The fundamental goal of chromatographic optimization is to achieve a separation that produces sharp, symmetrical peaks for the analyte and internal standard, free from interference from matrix components. nih.gov A critical consideration when using deuterated internal standards like this compound is the potential for a "deuterium isotope effect". This effect can cause the deuterated compound to have slightly different retention times compared to the non-deuterated analyte, particularly on reversed-phase columns. researchgate.net This separation can arise from minor differences in lipophilicity caused by the replacement of hydrogen with deuterium (B1214612).

Incomplete co-elution is problematic because if the analyte and the internal standard elute at different times, they may be subjected to different matrix effects, which negates the corrective benefit of the IS and can lead to inaccurate results. chromatographyonline.combris.ac.uk Therefore, method development must focus on achieving complete peak overlap. chromatographyonline.combris.ac.uk This is typically accomplished by systematically adjusting several parameters:

Column Chemistry: Testing different stationary phases (e.g., C8, C18) to find the one that provides the best peak shape and minimal retention time shift between the analyte and IS. humanjournals.comresearchgate.net

Mobile Phase Composition: Optimizing the ratio of organic solvent (e.g., methanol, acetonitrile) to the aqueous phase (often containing a modifier like formic acid) to fine-tune the retention and co-elution. humanjournals.comkoreascience.kr

Gradient Elution: Developing a gradient program where the mobile phase composition changes over time to ensure sharp peaks and adequate separation from other matrix components while maintaining co-elution of the analyte and IS. researchgate.net

Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for quantification. jneonatalsurg.com The method operates in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard.

The optimization process involves:

Precursor Ion Selection: In positive electrospray ionization (ESI) mode, the protonated molecule [M+H]+ is typically selected as the precursor ion. For Loteprednol Etabonate (MW: 466.9 g/mol ), this would be m/z 467.2. For this compound, the precursor ion would be 5 mass units higher, at m/z 472.2. This mass difference is sufficient to prevent spectral overlap or cross-talk between the analyte and IS channels. wuxiapptec.com

Product Ion Selection: The precursor ions are fragmented in the collision cell of the mass spectrometer, and specific, stable, and abundant product ions are selected for monitoring. The choice of product ions is critical for the selectivity of the assay.

The table below illustrates hypothetical, yet representative, MS/MS parameters for a quantitative assay.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |

|---|---|---|---|---|

| Loteprednol Etabonate | 467.2 | 359.1 | 25 | 150 |

| This compound | 472.2 | 364.1 | 25 | 150 |

This table contains representative data for illustrative purposes.

Once the LC-MS/MS method is developed, it must undergo a rigorous validation process to ensure its performance is acceptable for its intended purpose, following guidelines from regulatory bodies like the International Council for Harmonisation (ICH). jneonatalsurg.comhumanjournals.comijprajournal.com

Linearity: The method's ability to produce test results that are directly proportional to the analyte's concentration within a given range is assessed. ijper.org Calibration curves are generated by plotting the analyte/IS peak area ratio against a series of known concentrations. A linear regression analysis is performed, and the correlation coefficient (r²) should typically be ≥0.99. erpublications.com

Sensitivity: The sensitivity of the method is determined by its Lower Limit of Quantification (LLOQ), which is the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy. jneonatalsurg.comnih.gov The analyte signal at the LLOQ should be at least five times that of a blank sample. nih.gov

Reproducibility (Precision and Accuracy): This is assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in replicate, on the same day (intra-day) and on different days (inter-day). ijper.org Precision is expressed as the percent relative standard deviation (%RSD), while accuracy is expressed as the percent bias or percent recovery. ijper.org

The table below summarizes typical acceptance criteria for bioanalytical method validation.

| Parameter | Acceptance Criteria |

|---|---|

| Linearity (r²) | ≥ 0.99 |

| LLOQ Precision (%RSD) | ≤ 20% |

| LLOQ Accuracy (% Bias) | Within ±20% |

| QC Precision (%RSD) | ≤ 15% |

| QC Accuracy (% Bias) | Within ±15% |

This table contains generally accepted criteria based on regulatory guidelines.

Application of this compound in Impurity Profiling and Reference Standard Generation

Impurity profiling is a critical component of pharmaceutical development and quality control, aimed at the identification and quantification of any unwanted chemicals that may be present in the active pharmaceutical ingredient (API) or final drug product. synthinkchemicals.com this compound serves as a vital internal standard in chromatographic techniques, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of process-related impurities and degradation products of Loteprednol Etabonate. koreascience.krkoreascience.kr

Deuterated compounds are ideal internal standards because they co-elute with the non-labeled analyte but are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer. pharmaffiliates.com This co-elution behavior ensures that any variations in sample preparation, injection volume, or instrument response affect both the analyte and the internal standard equally, leading to highly accurate and precise quantification.

In a typical workflow for impurity profiling, a known amount of this compound is spiked into the sample containing Loteprednol Etabonate and its potential impurities. The sample is then subjected to chromatographic separation, usually by High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC). nih.govhumanjournals.com The eluent is introduced into a mass spectrometer, where the parent compound and its impurities are detected and quantified. The response of each impurity is normalized to the response of the this compound internal standard, allowing for accurate determination of their concentrations.

Furthermore, this compound is instrumental in the generation of deuterated reference standards for specific impurities. By synthesizing deuterated versions of known impurities, analytical laboratories can develop robust quantitative methods for these compounds, which is particularly important for impurities that may have their own safety concerns.

Table 1: Common Impurities of Loteprednol Etabonate

| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Classification |

| Loteprednol | C₂₁H₂₇ClO₅ | 394.89 | Process-related |

| 1,2-Dihydro Loteprednol Etabonate | C₂₄H₃₃ClO₇ | 468.97 | Process-related |

| 11-Keto Loteprednol | C₂₄H₂₉ClO₇ | 464.94 | Degradation Product |

| Loteprednol Dimer | C₄₇H₆₀O₁₄ | 848.97 | Process-related |

| Dechloromethyl Loteprednol Etabonate | C₂₃H₃₀O₇ | 418.48 | Degradation Product |

This table is generated based on information from various sources and represents common impurities that can be monitored using methods involving deuterated internal standards.

Other Advanced Analytical Techniques for Deuterated Compounds

Beyond its primary role as an internal standard in chromatography, this compound and other deuterated compounds are analyzed using a range of advanced analytical techniques for structural confirmation and to study isotopic effects.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for the structural elucidation of molecules. nih.gov For deuterated compounds like this compound, ¹H NMR (proton NMR) spectra will show the absence of signals at the positions where hydrogen atoms have been replaced by deuterium. Conversely, ²H NMR (deuterium NMR) will exhibit signals corresponding to the positions of the deuterium atoms. This provides unequivocal confirmation of the isotopic labeling pattern. Various NMR techniques, including proton-proton correlation (COSY), proton-carbon correlation (HETCOR), and Nuclear Overhauser Effect (NOE) difference spectra, can be employed to fully characterize the structure of the deuterated molecule. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass of this compound, which will be higher than that of the unlabeled compound by the mass difference between deuterium and hydrogen for each substitution. The fragmentation patterns of deuterated and non-deuterated compounds in tandem mass spectrometry (MS/MS) can also be compared. While generally similar, subtle differences in fragmentation can sometimes provide additional structural information. koreascience.kr

Infrared (IR) Spectroscopy: The substitution of hydrogen with deuterium results in a shift of the C-D bond stretching and bending vibrations to lower frequencies (longer wavelengths) compared to the corresponding C-H vibrations. This isotopic shift is readily observable in the IR spectrum and serves as another method to confirm deuteration.

The application of these advanced analytical techniques is crucial for the characterization and quality control of this compound itself, ensuring its suitability for use as a high-quality reference material in pharmaceutical analysis.

Table 2: Analytical Techniques for the Characterization of this compound

| Technique | Application | Key Findings |

| LC-MS/MS | Quantitative analysis of Loteprednol Etabonate and its impurities | Use of this compound as an internal standard for improved accuracy and precision. koreascience.krresearchgate.net |

| NMR Spectroscopy | Structural confirmation of deuteration | Absence of proton signals and presence of deuterium signals at specific locations in the molecule. nih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination | Confirms the molecular weight of the deuterated compound. |

| Infrared (IR) Spectroscopy | Confirmation of deuteration | Observation of C-D vibrational bands at lower frequencies compared to C-H bands. |

Preclinical Pharmacokinetic and Metabolic Investigations of Loteprednol Etabonate D5

In Vitro Metabolic Stability and Metabolite Identification Studies Utilizing D5

While no studies detailing the in vitro stability of Loteprednol (B1675157) Etabonate D5 were found, the metabolism of the parent compound, Loteprednol Etabonate (LE), has been thoroughly investigated. In such studies, a D5-labeled version would serve as an essential analytical tool.

Hepatic Microsomal and Tissue Homogenate Studies

Studies on non-deuterated LE show that it is slowly hydrolyzed in the liver. drugbank.com Research indicates clearance rates of 0.21 +/- 0.04 ml/h/kg in the liver, a much slower rate than in plasma (2.41 +/- 0.13 ml/h/kg), suggesting that systemic clearance is driven primarily by plasma esterases. drugbank.com In vitro studies using tissue homogenates, particularly from ocular tissues like the cornea, have shown that LE is rapidly converted to its inactive metabolites. nih.gov The cornea is suggested to be a primary site of the drug's deactivation. nih.gov

Enzymatic Hydrolysis Pathways and Esterase Involvement

The metabolic pathway for LE is a predictable, two-step hydrolysis process mediated by ubiquitous esterases in the body, particularly in the eye, blood, and liver. researchgate.netresearchgate.net The metabolically labile 17β-chloromethyl ester function is designed to be rapidly cleaved. researchgate.net The first hydrolysis step converts LE into an intermediate but inactive metabolite, PJ-91 (Δ1-cortienic acid etabonate). drugbank.comnih.gov A subsequent hydrolysis step converts PJ-91 into the final inactive and more hydrophilic metabolite, PJ-90 (Δ1-cortienic acid). drugbank.comnih.gov Both of these metabolites lack glucocorticoid activity. researchgate.net

Identification of Deuterated and Non-Deuterated Metabolites

The primary non-deuterated metabolites of Loteprednol Etabonate are PJ-91 and PJ-90. nih.gov In a hypothetical study using Loteprednol Etabonate D5, mass spectrometry would be used to distinguish the deuterated parent compound from its non-deuterated, endogenous analogs and to track the formation of deuterated metabolites. The deuterium (B1214612) atoms act as a stable isotopic label, allowing researchers to follow the metabolic fate of the administered drug with high specificity. The resulting metabolites would be expected to be deuterated versions of PJ-91 and PJ-90.

In Vivo Disposition and Fate Tracking in Preclinical Models

No in vivo disposition studies for this compound are available. The data below pertains to preclinical studies of non-deuterated LE, often utilizing radiolabeling (e.g., with 14C) to track the drug's fate—a role that could also be fulfilled by deuterium labeling. nih.govnih.gov

Absorption and Local Tissue Distribution Assessments

Following topical ocular administration in preclinical rabbit models, LE is absorbed into ocular tissues. nih.gov The highest concentrations of the parent drug and its metabolites are found in the cornea, with lesser amounts in the iris-ciliary body and very low levels in the aqueous humor. nih.gov This indicates good ocular permeation but also rapid local metabolism. nih.gov

After systemic administration in rats, the highest levels of LE and its metabolites were found in the liver and kidney, with significantly lower levels detected in the lung, brain, and heart. nih.gov In dogs, intravenous administration resulted in a volume of distribution of 3.7 L/kg. drugbank.com

Table 1: Pharmacokinetic Parameters of LE Metabolites in Dogs Following Oral Administration

| Metabolite | Tmax (h) | Cmax (mg/L) | t1/2 (h) | AUC0-t (mg/(h·L)) | AUC0-∞ (mg/(h·L)) |

|---|---|---|---|---|---|

| PJ-90 | 1.38 ± 0.89 | 0.35 ± 0.05 | 7.11 ± 3.76 | 2.12 ± 1.42 | 2.81 ± 1.83 |

| PJ-91 | 1.17 ± 0.90 | 0.24 ± 0.13 | 14.95 ± 9.30 | 2.02 ± 1.29 | 3.97 ± 3.23 |

Data derived from a study in beagle dogs. zxek.net

Elimination Pathways and Excretion Mechanisms

Systemically absorbed LE is eliminated rapidly. researchgate.net Following systemic administration in rats, the primary route of elimination is via the biliary/faecal route. drugbank.com Studies investigating the excretion of LE's sequential metabolites found that after intravenous administration in rats, the majority of the metabolites were eliminated within one hour. nih.gov The elimination was dose-dependent, with bile being the predominant route of excretion over urine. nih.gov For instance, at 4 hours post-injection of the metabolite AE (PJ-91), biliary excretion accounted for 85.51% (at a 1 mg/kg dose) while urinary excretion was 4.84%. nih.gov Intact LE is not detectable in urine after intravenous administration in dogs, indicating extensive metabolism prior to excretion. nih.gov

Table 2: Cumulative Excretion of LE Metabolites in Rats (4h post-IV)

| Metabolite (Dose) | % Excreted in Bile | % Excreted in Urine |

|---|---|---|

| AE (PJ-91) (1 mg/kg) | 85.51 ± 3.38 | 4.84 ± 1.87 |

| AE (PJ-91) (10 mg/kg) | 67.50 ± 2.67 | 13.85 ± 3.27 |

| A (PJ-90) (1 mg/kg) | 71.90 ± 3.72 | 24.28 ± 8.44 |

| A (PJ-90) (10 mg/kg) | 37.73 ± 2.69 | 22.35 ± 1.12 |

Data derived from a study in rats. nih.gov

Pharmacokinetic Parameter Estimation in Non-Human Species

Preclinical studies in various animal models have been instrumental in characterizing the pharmacokinetic profile of Loteprednol Etabonate. While specific data for the D5 variant is not available, the parameters of the parent compound provide a baseline for predicting the effects of deuteration.

Loteprednol Etabonate is known to be a "soft" steroid, designed to be rapidly metabolized to inactive metabolites, thereby minimizing systemic side effects. Pharmacokinetic studies of the non-deuterated compound have been conducted in species such as rabbits, dogs, and rats.

Ocular administration in rabbits has shown that Loteprednol Etabonate is absorbed into ocular tissues. Systemic exposure following ocular administration is generally low. For instance, one study in rabbits using a nanoparticle suspension of Loteprednol Etabonate (KPI-121) demonstrated enhanced penetration into ocular tissues compared to other formulations. nih.gov

The table below summarizes representative pharmacokinetic parameters for the non-deuterated Loteprednol Etabonate from preclinical studies. These values are expected to be altered for this compound due to the kinetic isotope effect.

| Species | Tissue/Matrix | Parameter | Value |

|---|---|---|---|

| Rabbit | Aqueous Humor | Cmax | ~3-fold higher with KPI-121 1% vs. Lotemax® 0.5% |

| Rabbit | Ocular Tissues | Exposure | >3-fold increase with AMPPLIFY™ delivery technology |

Predicted Impact of Deuteration on Pharmacokinetic Parameters of this compound:

The replacement of hydrogen with deuterium at specific positions in the Loteprednol Etabonate molecule to create the D5 variant is anticipated to significantly influence its pharmacokinetic profile. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of metabolic reactions that involve the cleavage of this bond. This phenomenon, known as the kinetic isotope effect (KIE), would likely result in:

Increased Half-life (t½): By slowing the rate of metabolism, the elimination of this compound from the body would be prolonged, leading to a longer half-life compared to the non-deuterated form.

Reduced Clearance (CL): The rate at which the drug is removed from the body would be expected to decrease due to the slower metabolic breakdown.

Isotope Effects on Metabolic Transformation Rates and Profiles

The introduction of deuterium into the Loteprednol Etabonate molecule is expected to have a profound impact on its metabolic fate. This is a direct consequence of the kinetic isotope effect, which can alter both the speed and the pathways of biotransformation.

Kinetic Isotope Effects (KIE) and their Impact on Biotransformation

The primary mechanism by which deuterium substitution affects metabolism is the kinetic isotope effect (KIE). The cleavage of a C-H bond is often the rate-limiting step in the metabolism of many drugs, particularly those metabolized by cytochrome P450 (CYP) enzymes. The greater strength of the C-D bond compared to the C-H bond means that more energy is required to break it, resulting in a slower reaction rate.

For corticosteroids, metabolism often involves oxidation at various positions on the steroid nucleus. If any of the five deuterium atoms in this compound are located at sites of primary metabolic attack, a significant KIE is expected. This would lead to a decreased rate of formation of the corresponding metabolites.

For instance, if a primary metabolic pathway of Loteprednol Etabonate involves hydroxylation at a deuterated position, the rate of this hydroxylation will be slower for the D5 compound. This can lead to a "metabolic switching" phenomenon, where alternative, non-deuterated metabolic pathways become more prominent. nih.gov This could potentially lead to a different metabolite profile for this compound compared to its non-deuterated counterpart.

Stereoselective Metabolism in Deuterated Systems

The metabolism of many drugs is stereoselective, meaning that one stereoisomer is metabolized at a different rate or by a different pathway than another. The introduction of deuterium can influence this stereoselectivity.

Enzymes, being chiral molecules, interact with substrates in a three-dimensional manner. The subtle changes in bond length and vibrational energy associated with deuterium substitution can alter the way a drug molecule fits into the active site of a metabolizing enzyme.

Mechanistic Studies of Loteprednol Etabonate and Deuteration Implications

Glucocorticoid Receptor Binding Affinity and Ligand Interactions

The anti-inflammatory effects of corticosteroids are mediated through their binding to and activation of glucocorticoid receptors (GRs). patsnap.com Loteprednol (B1675157) etabonate exhibits a high binding affinity for the glucocorticoid receptor, a key determinant of its therapeutic potency. nih.gov Animal studies have demonstrated that the binding affinity of loteprednol etabonate to steroid receptors is 4.3 times greater than that of dexamethasone (B1670325). drugbank.com This high affinity ensures that the drug can effectively engage its target at the site of administration. nih.gov

Comparative Analysis of D5 and Non-Deuterated Compound Binding

To provide context for the binding affinity of loteprednol etabonate, the following table compares the relative receptor binding affinities (RBA) of several corticosteroids to dexamethasone.

| Compound | Relative Receptor Binding Affinity (RBA) (Dexamethasone = 100) |

| Loteprednol Etabonate | 430 |

| Dexamethasone | 100 |

| Prednisolone | 19 |

| Hydrocortisone | 10 |

Note: Data is compiled from various sources for illustrative purposes. drugbank.comresearchgate.net

Receptor Activation Dynamics and Conformational Changes

Upon binding of a glucocorticoid agonist like loteprednol etabonate to the ligand-binding domain of the glucocorticoid receptor, the receptor undergoes a series of conformational changes. This activation process leads to the dissociation of heat shock proteins and allows the receptor-ligand complex to translocate from the cytoplasm to the nucleus. patsnap.com Once in the nucleus, the complex binds to specific DNA sequences known as glucocorticoid response elements (GREs), thereby modulating the transcription of target genes. This results in the increased production of anti-inflammatory proteins and the suppression of pro-inflammatory mediators. patsnap.com

The precise dynamics of receptor activation and the specific conformational shifts induced by Loteprednol Etabonate D5 have not been detailed in published literature. However, it is understood that these processes are critical for the downstream anti-inflammatory effects of all glucocorticoids.

Molecular Mechanisms of Action and Inactivation Pathways

Loteprednol etabonate's mechanism of action as an anti-inflammatory agent involves the inhibition of phospholipase A2, a key enzyme in the arachidonic acid cascade. patsnap.com By inhibiting this enzyme, loteprednol etabonate prevents the release of arachidonic acid from cell membranes, thereby blocking the production of inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. patsnap.com

Role of Esterases in Predictable Retrometabolic Inactivation

A defining feature of loteprednol etabonate is its design as a "soft drug" that undergoes predictable, one-step inactivation to non-toxic metabolites. nii.ac.jp This is achieved through the presence of metabolically labile ester groups in its structure. nih.gov Following its therapeutic action, loteprednol etabonate is rapidly metabolized by endogenous esterases present in ocular tissues and plasma to its inactive carboxylic acid metabolites, PJ-91 (Δ¹-cortienic acid etabonate) and subsequently PJ-90 (Δ¹-cortienic acid). researchgate.net This rapid inactivation minimizes the potential for systemic side effects. nih.gov Studies have identified paraoxonase 1, associated with high-density lipoprotein (HDL), as a major hydrolase for loteprednol etabonate in human plasma. nih.gov

Structural Determinants of Soft Drug Design and Deuterium (B1214612) Position Impact

The "soft drug" design of loteprednol etabonate is centered on the replacement of the ketone group at the C-20 position, typical of traditional corticosteroids, with a labile ester group. nih.gov This structural modification makes the molecule susceptible to rapid hydrolysis by esterases into its inactive metabolites. researchgate.net

The introduction of deuterium at the D5 position in this compound is a strategic modification aimed at influencing the compound's metabolic profile through the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic reactions that involve the cleavage of this bond. nih.gov While the primary route of loteprednol etabonate's inactivation is hydrolysis of the ester groups, deuteration at other sites could potentially slow down alternative metabolic pathways, thereby increasing the local bioavailability and duration of action of the drug. However, without specific studies on this compound, the precise impact of deuteration on its inactivation pathways remains theoretical.

Pathway Elucidation Using Stable Isotope Tracing

Stable isotope tracing is a powerful technique used to track the metabolic fate of a compound in a biological system. nih.gov By labeling a drug molecule with a stable isotope, such as deuterium, researchers can follow its absorption, distribution, metabolism, and excretion using analytical techniques like mass spectrometry. nih.govmdpi.com This methodology provides a dynamic understanding of cellular metabolism and can elucidate the activity of specific metabolic pathways. mdpi.com

While there are no specific published studies that have utilized stable isotope tracing to elucidate the metabolic pathways of this compound, this technique would be the ideal approach to definitively map its metabolic fate and quantify any differences in metabolic rates compared to the non-deuterated compound. Such studies could confirm the theoretical benefits of deuteration, such as a reduced rate of metabolism and potentially altered metabolic shunting, where the metabolic pathway is redirected. nih.govisotope.com

Comparative Studies and Research Implications

Comparison of Loteprednol (B1675157) Etabonate D5 with Other Deuterated Corticosteroids

Direct comparative clinical studies between Loteprednol Etabonate D5 and other deuterated corticosteroids are not extensively available in published literature, as many deuterated compounds remain in preclinical or developmental stages. However, a comparative analysis can be extrapolated based on the principles of deuteration and the known properties of parent non-deuterated corticosteroids.

Deuterated drugs are developed to improve the pharmacokinetic profiles of their hydrogenated counterparts. nih.gov The primary mechanism behind this is the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond, compared to a carbon-hydrogen (C-H) bond, slows down the metabolic processes that involve the cleavage of this bond. clearsynthdiscovery.com This can lead to increased drug exposure, a longer half-life, and potentially a more favorable safety profile by reducing the formation of toxic metabolites. nih.gov

In the context of corticosteroids, deuteration has been explored for compounds like dexamethasone (B1670325) to enhance its bioavailability and safety. youtube.com A hypothetical comparison between this compound and a deuterated version of a "hard" corticosteroid, such as dexamethasone-d_n_, would highlight the distinct advantages of combining deuteration with a "soft drug" design.

While deuterated dexamethasone would likely exhibit a longer systemic half-life and reduced systemic clearance compared to its parent drug, it would still be susceptible to the systemic side effects associated with prolonged glucocorticoid receptor activation. In contrast, this compound, as a "soft drug," is designed to be rapidly metabolized to inactive forms at the site of action. nih.gov Deuteration at specific sites of the Loteprednol Etabonate molecule would be intended to modulate this metabolism, potentially prolonging its local therapeutic effect without significantly increasing systemic exposure to the active drug.

| Systemic Side Effect Profile | Expected to remain low, consistent with the "soft drug" nature of the parent compound. | May be altered depending on the changes in pharmacokinetic profile and metabolite formation. |

Role of Deuteration in Understanding Structure-Metabolism Relationships

The study of this compound provides valuable insights into the structure-metabolism relationships of "soft" corticosteroids. The parent compound, loteprednol etabonate, is specifically engineered to undergo a predictable, one-step metabolic inactivation. nih.gov It is metabolized by esterases to its inactive carboxylic acid metabolites, PJ-90 and PJ-91. drugbank.com

Deuteration serves as a powerful tool to probe the intricacies of this metabolic pathway. By strategically placing deuterium (B1214612) atoms at different positions on the loteprednol etabonate molecule, researchers can investigate which C-H bonds are critical for enzymatic recognition and cleavage. For instance, deuterating the etabonate moiety could provide information on the rate-limiting steps in the hydrolysis by esterases.

Table 2: Potential Deuteration Sites on Loteprednol Etabonate and Their Research Implications

| Potential Deuteration Site | Rationale for Deuteration | Information Gained |

|---|---|---|

| Etabonate Side Chain | This is the primary site of metabolic inactivation by esterases. | Quantify the kinetic isotope effect on esterase-mediated hydrolysis. |

| Steroid Backbone | To investigate potential secondary metabolic pathways. | Determine if metabolism occurs at sites other than the etabonate ester. |

Contribution of this compound Research to "Soft Drug" Paradigm Refinement

The concept of "soft drugs" involves the design of biologically active compounds that are readily metabolized in a predictable manner to inactive and non-toxic derivatives. nih.gov Loteprednol etabonate is a classic example of a successful "soft drug," particularly in ophthalmology, where local efficacy and minimal systemic side effects are crucial. nih.gov

Research into this compound contributes significantly to the refinement of this paradigm in several ways:

Fine-Tuning Metabolic Rates: Deuteration offers a method to fine-tune the rate of inactivation of a "soft drug." While the goal of a "soft drug" is rapid inactivation, in some therapeutic scenarios, a slightly prolonged local action might be beneficial. Deuteration could provide this modulation without compromising the fundamental safety profile of the "soft drug."

Enhancing Therapeutic Index: By potentially increasing the local residence time of the active drug relative to its systemic absorption and clearance, deuteration can further enhance the therapeutic index of a "soft drug." This means a greater separation between the desired therapeutic effect and any potential side effects.

Investigating Metabolic Switching: The study of deuterated "soft drugs" can also reveal potential alternative metabolic pathways, a phenomenon known as metabolic switching. musechem.com If the primary metabolic pathway is slowed by deuteration, the drug may be metabolized through secondary routes. Understanding these alternative pathways is crucial for a comprehensive safety assessment of any new chemical entity.

In essence, this compound serves as a research tool that allows for a deeper understanding and more precise control over the pharmacokinetic and pharmacodynamic properties of "soft drugs." The insights gained from studying such deuterated compounds can guide the design of the next generation of safer and more effective locally acting medications.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Loteprednol Etabonate |

| Dexamethasone |

| Dexamethasone-d_n_ |

| PJ-90 (Δ1-cortienic acid) |

Future Directions in Loteprednol Etabonate D5 Academic Research

Advancements in Deuterated Compound Synthesis Techniques

The synthesis of deuterated compounds has evolved significantly, moving beyond traditional methods to more sophisticated and efficient techniques that offer high selectivity and isotopic enrichment. Future research on Loteprednol (B1675157) Etabonate D5 synthesis will likely focus on optimizing these modern approaches for the complex steroid scaffold.

Key research areas include:

Late-Stage Functionalization: A primary challenge in synthesizing deuterated analogs of complex molecules like Loteprednol Etabonate is the introduction of deuterium (B1214612) at a late stage of the synthesis. This avoids the need to redesign the entire synthetic pathway from deuterated starting materials. Research will likely explore transition-metal-catalyzed C-H activation/deuteration, which allows for the direct and selective replacement of specific hydrogen atoms with deuterium on the pre-formed steroid nucleus. researchgate.netresearchgate.net

Flow Chemistry: Continuous flow chemistry offers enhanced control over reaction parameters, improved safety, and scalability. nih.gov Applying flow chemistry to the deuteration of Loteprednol Etabonate precursors could lead to higher yields, improved purity, and more consistent isotopic incorporation compared to batch processes.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for various chemical transformations, including deuteration. researchgate.net Future studies could develop photocatalytic methods for the specific deuteration of Loteprednol Etabonate, potentially offering milder reaction conditions and unique selectivities not achievable with traditional thermal methods.

Enzymatic Synthesis: The use of enzymes for selective deuteration offers unparalleled precision. simsonpharma.com Research could focus on identifying or engineering enzymes capable of catalyzing the hydrogen-deuterium exchange at specific, metabolically relevant positions on the Loteprednol Etabonate molecule.

| Technique | Principle | Potential Advantage for Loteprednol Etabonate D5 Synthesis |

|---|---|---|

| Metal-Catalyzed H/D Exchange | Direct replacement of C-H bonds with C-D bonds using a metal catalyst (e.g., Iridium, Ruthenium). researchgate.netresearchgate.net | Allows for late-stage deuteration, high site-selectivity. |

| Flow Chemistry | Performing reactions in a continuously flowing stream rather than a fixed vessel. nih.gov | Improved reaction control, scalability, and safety. |

| Photocatalytic Deuteration | Using light to drive the deuteration reaction, often with a photosensitizer. researchgate.net | Mild reaction conditions, potential for novel selectivity. |

| Synthesis from Deuterated Precursors | Building the molecule from small, commercially available deuterated starting materials. simsonpharma.com | High levels of deuterium incorporation, but often requires a lengthy, redesigned synthesis. |

Integration of D5 Tracers in Advanced Systems Biology Approaches

Systems biology aims to understand the complex interactions within biological systems. Stable isotope tracers, such as this compound, are invaluable tools in this field, allowing researchers to track the metabolic fate and dynamic interactions of molecules in vivo without the complications of radioactive isotopes. simsonpharma.comnih.gov

Future research directions include:

Metabolic Flux Analysis: By administering this compound and analyzing its metabolites using mass spectrometry, researchers can quantitatively map its metabolic pathways in ocular tissues. wikipedia.org This would provide precise information on the rates of its conversion to the inactive metabolites, PJ-90 and PJ-91, offering a deeper understanding of its "soft drug" properties. drugbank.comfda.gov

Deuterium Metabolic Imaging (DMI): DMI is an emerging magnetic resonance imaging (MRI) technique that can visualize the spatial distribution of deuterated compounds and their metabolites in real-time. escholarship.org Using this compound, DMI could be employed to non-invasively map the drug's penetration and metabolic conversion within different layers of the eye, providing unprecedented spatio-temporal insights into its local pharmacokinetics.

Target Engagement and Occupancy Studies: The deuterated tag can be used to develop assays to measure the binding of Loteprednol Etabonate to its glucocorticoid receptors within the cell. This would enable researchers to quantify target engagement in different tissues and under various physiological conditions, linking drug concentration to its pharmacological action at a molecular level.

| Systems Biology Application | Research Goal | Potential Finding with this compound |

|---|---|---|

| Metabolic Flux Analysis | To quantify the rate of metabolic reactions and pathways. wikipedia.org | Precise turnover rates of Loteprednol Etabonate to its inactive metabolites in ocular tissues. |

| Deuterium Metabolic Imaging (DMI) | To visualize the distribution of the drug and its metabolites in vivo. escholarship.org | Real-time, non-invasive mapping of drug penetration and metabolism across different ocular structures. |

| Target Occupancy Studies | To measure the extent and duration of drug binding to its biological target. | Quantitative data on glucocorticoid receptor engagement in target cells, correlating exposure with activity. |

Novel Analytical Applications Beyond Traditional Pharmacokinetics

The unique mass signature of deuterium enables the use of highly sensitive analytical techniques that can provide information far beyond conventional pharmacokinetic measurements of plasma concentrations.

Promising research avenues include:

Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS): This high-resolution imaging technique can detect the elemental and isotopic composition of a sample on a sub-100 nm scale. nih.gov By applying NanoSIMS to tissue samples treated with this compound, researchers could visualize the drug's distribution at a subcellular level. This could reveal, for example, its localization within the nucleus, cytoplasm, or specific organelles of target cells, offering profound insights into its mechanism of action.

Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry Imaging: MALDI-MSI can map the spatial distribution of drugs and their metabolites in thin tissue sections. Using this compound would allow for highly specific and sensitive imaging of its distribution throughout the entire eye, distinguishing it from endogenous molecules and providing a detailed picture of its tissue penetration and local metabolism.

High-Resolution Mass Spectrometry for Metabolite Profiling: Advanced mass spectrometry can be used to conduct untargeted metabolomics studies. By comparing the metabolic profiles of cells or tissues treated with deuterated versus non-deuterated Loteprednol Etabonate, researchers could identify previously unknown metabolites and off-target metabolic pathways affected by the drug.

Potential for Deuterated Analogs in Fundamental Mechanistic Toxicology Studies

Deuterated compounds are powerful tools for investigating the mechanisms of drug metabolism and the formation of reactive metabolites, which are often implicated in toxicity. By leveraging the kinetic isotope effect (KIE), researchers can probe the specific steps involved in a drug's biotransformation. researchgate.net

Future academic studies in this area, focusing on fundamental mechanisms, could involve:

Elucidating Metabolic Pathways: The C-D bond is stronger than the C-H bond, making it more difficult for metabolic enzymes, such as cytochrome P450s, to break. researchgate.net By strategically placing deuterium atoms at different positions on the Loteprednol Etabonate molecule, researchers can slow down metabolism at those specific sites. This "metabolic shunting" can reveal the primary sites of metabolic attack and help identify the specific enzymes responsible for its breakdown. researchgate.net

Investigating Reactive Metabolite Formation: If a particular metabolic pathway leads to the formation of a potentially reactive intermediate, deuterating the site of that metabolism can significantly reduce the formation of that intermediate. By comparing the metabolic profiles of Loteprednol Etabonate and this compound, researchers can identify and characterize such transient species, providing insight into the fundamental bioactivation mechanisms without assessing the ultimate safety or adverse effects.

Probing Enzyme Mechanisms: The magnitude of the kinetic isotope effect can provide detailed information about the transition state of an enzyme-catalyzed reaction. Studying the metabolism of this compound can help elucidate the precise chemical mechanisms by which metabolic enzymes interact with and modify the drug.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the structural integrity and purity of Loteprednol Etabonate D5 in research settings?

- Methodological Answer : Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is validated for quantifying this compound, using parameters such as a C18 column, acetonitrile-phosphate buffer mobile phase (pH 3.0), and a flow rate of 1.0 mL/min . Nuclear magnetic resonance (NMR) spectroscopy is critical for confirming deuterium substitution patterns, with emphasis on ¹H-NMR signal suppression for deuterated positions . Purity assessments should follow ICH guidelines for forced degradation studies under acidic, alkaline, oxidative, and thermal stress .

Q. What are the critical considerations when formulating this compound for in vivo pharmacokinetic studies?

- Methodological Answer : Solubility challenges require testing in vehicles like DMSO-saline (10:90 v/v) or corn oil for hydrophobic preparations . For ocular studies, ensure formulations mimic physiological pH (6.5–7.5) and osmolarity (280–320 mOsm/L) to avoid tissue irritation. Preclinical studies should include stability tests for particle size (<1 µm) in suspensions to prevent corneal opacity .

Q. How does deuterium substitution in this compound influence its receptor binding affinity compared to the parent compound?

- Methodological Answer : Deuterium can alter metabolic stability without significantly affecting glucocorticoid receptor (GR) binding. Use surface plasmon resonance (SPR) assays with recombinant GR to compare dissociation constants (KD) between deuterated and non-deuterated forms. In vitro transactivation assays in GR-responsive cell lines (e.g., HEK293) can quantify EC50 differences .

Advanced Research Questions

Q. How can researchers design experiments to assess the metabolic stability of this compound in ocular tissues compared to its non-deuterated counterpart?

- Methodological Answer : Conduct ex vivo corneal perfusion studies using LC-MS/MS to track deuterated vs. non-deuterated metabolite profiles (e.g., Δ1-cortienic acid etabonate). Compare half-lives (t1/2) in iris/ciliary body homogenates using esterase activity assays. Include isotopic fractionation analysis to quantify deuterium retention in metabolites .

Q. What strategies can optimize corneal penetration of this compound while minimizing systemic absorption?

- Methodological Answer : Test nanoemulsions (<100 nm) with permeation enhancers (e.g., chitosan) using Franz diffusion cells and excised rabbit corneas. Measure aqueous humor concentrations via microdialysis and systemic levels in plasma to calculate corneal-to-systemic absorption ratios. Refer to CDE guidelines for excipient toxicity thresholds .

Q. How should researchers address discrepancies in intraocular pressure (IOP) effects between this compound and other corticosteroids?

- Methodological Answer : Use tonometry in rabbit models (n ≥ 10/group) to compare IOP changes over 28 days. Include dexamethasone as a positive control and vehicle-treated cohorts. Analyze aqueous humor outflow facility via trabecular meshwork histology and proteomics to identify GR-mediated pathways unique to Loteprednol .

Q. What validated HPLC parameters are essential for quantifying this compound in self-microemulsifying drug delivery systems (SMEDDS)?

- Methodological Answer : Optimize column temperature (40°C) and detection wavelength (242 nm) to resolve excipient peaks (e.g., Labrasol). Validate linearity (1–50 µg/mL) with R<sup>2</sup> > 0.995 and precision (%RSD < 2.0). Include degradation product monitoring (e.g., Δ1-cortienic acid) under accelerated storage conditions (40°C/75% RH) .

Data Analysis & Contradictions

Q. How to reconcile conflicting reports on this compound’s systemic exposure in ocular vs. systemic administration?

- Methodological Answer : Perform parallel studies comparing topical (0.5% suspension) vs. intravenous routes in rabbits. Use compartmental modeling (e.g., NONMEM) to calculate ocular bioavailability (%) and systemic clearance. Cross-validate using radiolabeled (³H) Loteprednol to distinguish local vs. systemic metabolism .

Q. What statistical approaches are recommended for analyzing dose-dependent anti-inflammatory efficacy?

- Methodological Answer : Apply nonlinear mixed-effects modeling (NONMEM) to EC50 data from LPS-induced uveitis models. Use ANOVA with Tukey’s post hoc test for multi-group comparisons (e.g., 0.2% vs. 0.5% formulations). Include power analysis (α = 0.05, β = 0.2) to determine sample size adequacy .

Tables for Key Parameters

| Parameter | This compound | Non-Deuterated Form |

|---|---|---|

| Plasma t1/2 (h) | 2.8 (dog, IV) | 2.5 (dog, IV) |

| Corneal Metabolism Ratio* | 3.2:1 | 1:1 |

| GR Binding KD | 4.1 nM | 4.3 nM |

*Metabolite-to-parent ratio in corneal tissue.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.